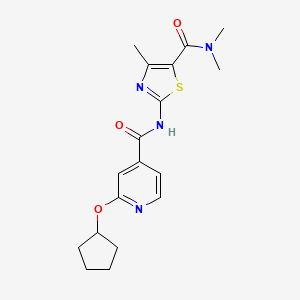
2-(2-(cyclopentyloxy)isonicotinamido)-N,N,4-trimethylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Cyclopentyloxy)isonicotinamido)-N,N,4-trimethylthiazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopentyloxy group, an isonicotinamido moiety, and a trimethylthiazole carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(cyclopentyloxy)isonicotinamido)-N,N,4-trimethylthiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
-
Formation of the Cyclopentyloxy Isonicotinamide Intermediate
Reactants: Cyclopentanol, isonicotinoyl chloride.
Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: Cyclopentanol is reacted with isonicotinoyl chloride to form the cyclopentyloxy isonicotinamide intermediate.
-
Synthesis of the Trimethylthiazole Carboxamide
Reactants: 4-methylthiazole-5-carboxylic acid, N,N-dimethylformamide (DMF), and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conditions: The reaction is performed under an inert atmosphere at room temperature.
Procedure: The carboxylic acid is activated using EDCI in the presence of DMF to form the trimethylthiazole carboxamide.
-
Coupling of Intermediates
Reactants: Cyclopentyloxy isonicotinamide intermediate, trimethylthiazole carboxamide.
Conditions: The coupling reaction is facilitated by a peptide coupling reagent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an organic solvent like DMF.
Procedure: The two intermediates are coupled to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the specific functional groups targeted.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.
-
Substitution
Reagents: Nucleophiles such as amines, thiols, or halides.
Conditions: Typically performed in polar aprotic solvents like DMF or DMSO.
Products: Substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, halides.
Solvents: Dichloromethane, DMF, DMSO.
Catalysts: EDCI, HATU for coupling reactions.
Scientific Research Applications
2-(2-(Cyclopentyloxy)isonicotinamido)-N,N,4-trimethylthiazole-5-carboxamide has several applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology
- Investigated for its potential as a biochemical probe.
- Used in studies to understand its interaction with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Studied for its ability to modulate specific biological pathways.
-
Industry
- Potential applications in the development of new materials.
- Used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-(cyclopentyloxy)isonicotinamido)-N,N,4-trimethylthiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating Pathways: Affecting signaling pathways by interacting with receptors or other proteins.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Cyclopentyloxy)isonicotinamido)acetate: Shares the cyclopentyloxy and isonicotinamido groups but differs in the carboxamide moiety.
N,N,4-Trimethylthiazole-5-carboxamide: Contains the trimethylthiazole carboxamide group but lacks the cyclopentyloxy and isonicotinamido groups.
Uniqueness
2-(2-(Cyclopentyloxy)isonicotinamido)-N,N,4-trimethylthiazole-5-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[(2-cyclopentyloxypyridine-4-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-11-15(17(24)22(2)3)26-18(20-11)21-16(23)12-8-9-19-14(10-12)25-13-6-4-5-7-13/h8-10,13H,4-7H2,1-3H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCAMFUEVOWQRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=NC=C2)OC3CCCC3)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-Methoxyphenyl)[1,3]benzodioxolo[5,6-c][2,7]naphthyridine](/img/structure/B2585320.png)
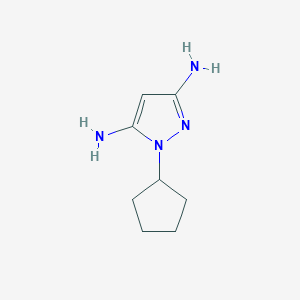
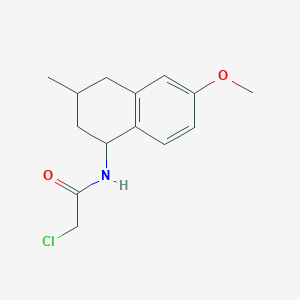
![2-[2,2-dimethyl-3-(2-phenylethynyl)-1-aziranyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2585324.png)
![(Z)-N'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide](/img/structure/B2585326.png)
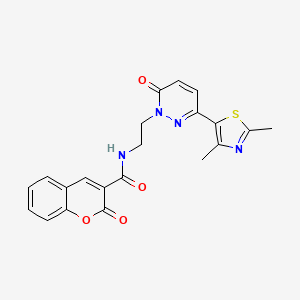
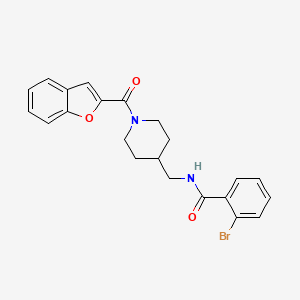

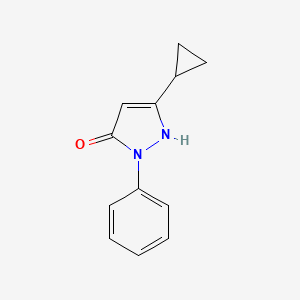
![2-({1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2585335.png)
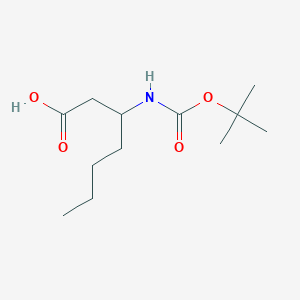
![N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide](/img/structure/B2585338.png)
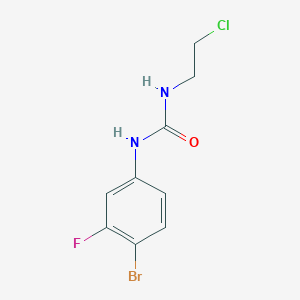
![2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B2585341.png)
